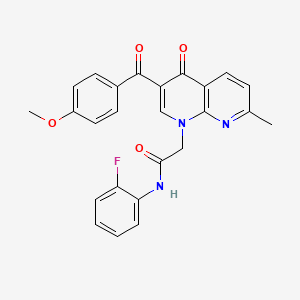

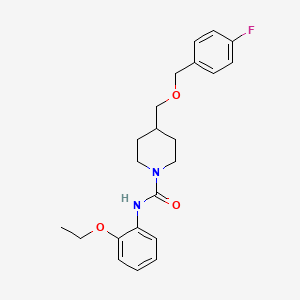

2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)ethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including one-pot reactions and the use of direct methods for crystal structure analysis. For instance, a study by Ünaleroğlu, Temelli, and Hökelek (2002) describes a facile one-pot reaction involving N,N′-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride to synthesize a novel compound with confirmed structure by 1H NMR, MS, FTIR techniques, and X-ray crystallography (Ünaleroğlu, Temelli, & Hökelek, 2002). This approach highlights the complexity and precision required in synthesizing chlorophenyl and imidazolidinyl derivatives.

Molecular Structure Analysis

Crystal and molecular structures of compounds within this chemical family have been extensively studied. For example, Şahin et al. (2014) utilized single-crystal X-ray diffraction and compared molecular geometries using Density Functional Theory (DFT) to analyze the structures of related compounds (Şahin, Septioğlu, Calis, & Işık, 2014). These analyses are crucial for understanding the spatial arrangement of atoms within the molecule and their electronic interactions.

Chemical Reactions and Properties

The reactivity and interaction of compounds in this category with various reagents are significant for their application in synthesis and potential pharmaceutical applications. For instance, Reznikov et al. (2004) discussed several approaches to synthesizing derivatives and explored their reactivity with electrophiles, showcasing the diverse chemical behavior these compounds exhibit (Reznikov et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are determined by the molecular structure. Studies like that of Xu et al. (2005), which detailed the crystal structure of a related compound, help elucidate these properties and their implications on solubility and stability (Xu, Yu, Yin, Zhou, & Yang, 2005).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability, are closely tied to the compound's structure. The study of these properties is essential for understanding potential reactions and applications. For example, the work by Fortin et al. (2011) on substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides provides insights into the antiproliferative activities and chemical interactions of these compounds (Fortin et al., 2011).

Scientific Research Applications

Antibacterial and Antifungal Applications

- 2,4-Dichlorophenyl compounds have shown significant antibacterial and antifungal properties. For instance, 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one and its derivatives have been identified as potent antibacterial agents, particularly against anaerobic bacteria (Dickens et al., 1991). Similarly, certain derivatives have been synthesized and evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans (Mistry & Desai, 2006).

Applications in Drug Synthesis

- The derivatives of 2,4-Dichlorophenyl compounds are instrumental in the synthesis of various pharmaceuticals. For example, (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of the antifungal agent Miconazole, can be produced through biotransformation using a specific strain of Acinetobacter sp. (Miao et al., 2019). Moreover, the synthesis of other antifungal agents, like those derived from (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, demonstrates the versatility of 2,4-Dichlorophenyl compounds in medicinal chemistry (Raga et al., 1992).

Applications in Chemical Synthesis and Analysis

- 2,4-Dichlorophenyl derivatives have been used in the synthesis of other chemical compounds. For instance, protic hydroxylic ionic liquids with two types of nitrogenous centers have been synthesized using derivatives of 2,4-Dichlorophenyl compounds (Shevchenko et al., 2017). Additionally, these compounds have been employed in computational studies to understand chemical reactions, such as the nucleophilic substitution reactions of N-2-Haloethyl derivatives (Kolyamshin et al., 2021).

Environmental Applications

- Research on 2,4-Dichlorophenyl compounds also extends to environmental applications. For example, studies on the oxidative thermal degradation of 2-chlorophenol, a related compound, have provided insights into the mechanisms of dioxin formation, which is crucial for environmental pollution control (Evans & Dellinger, 2005).

properties

IUPAC Name |

(2,4-dichlorophenyl) 2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]ethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N2O5S/c20-14-7-9-17(15(21)12-14)28-29(26,27)11-10-23-18(24)16(22-19(23)25)8-6-13-4-2-1-3-5-13/h1-5,7,9,12,16H,6,8,10-11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNJHMYVSIWPQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2C(=O)N(C(=O)N2)CCS(=O)(=O)OC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)ethanesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492587.png)

![3-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2492590.png)

![3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2492593.png)

![N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2492594.png)

![3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2492599.png)

![methyl N-[1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate](/img/structure/B2492600.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2492601.png)

![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2492603.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2492605.png)